(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609388-54-6
VCID: VC2877728
InChI: InChI=1S/C8H13N3O2.2ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;;/h5-6H,2-4,9H2,1H3;2*1H/t5-,6+;;/m1../s1
SMILES: CN1CC(=O)N2CC(CC2C1=O)N.Cl.Cl
Molecular Formula: C8H15Cl2N3O2
Molecular Weight: 256.13 g/mol

(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride

CAS No.: 1609388-54-6

Cat. No.: VC2877728

Molecular Formula: C8H15Cl2N3O2

Molecular Weight: 256.13 g/mol

* For research use only. Not for human or veterinary use.

(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride - 1609388-54-6

Specification

CAS No. 1609388-54-6
Molecular Formula C8H15Cl2N3O2
Molecular Weight 256.13 g/mol
IUPAC Name (7R,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride
Standard InChI InChI=1S/C8H13N3O2.2ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;;/h5-6H,2-4,9H2,1H3;2*1H/t5-,6+;;/m1../s1
Standard InChI Key SVYXOKLESYKYOX-PVNUIUKASA-N
Isomeric SMILES CN1CC(=O)N2C[C@@H](C[C@H]2C1=O)N.Cl.Cl
SMILES CN1CC(=O)N2CC(CC2C1=O)N.Cl.Cl
Canonical SMILES CN1CC(=O)N2CC(CC2C1=O)N.Cl.Cl

Introduction

Chemical Identity and Basic Properties

(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride is a complex organic compound featuring a hexahydropyrrolo[1,2-a]pyrazine core structure with specific stereochemistry indicated by the (7R,8aS) configuration. This molecule belongs to the broader class of heterocyclic organic compounds containing both nitrogen and oxygen atoms in its structure. The compound is characterized by an amino group at the 7-position, a methyl substituent, and two carbonyl groups at positions 1 and 4 of the pyrazine ring. As the name indicates, it exists as a dihydrochloride salt, which contributes to its solubility properties and stability profile.

The compound is primarily identified through the following registry numbers and identifiers:

ParameterValue
CAS Numbers1609388-54-6, 1268326-43-7
Molecular FormulaC8H15Cl2N3O2
Molecular Weight256.13 g/mol
IUPAC Name(7R,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride
InChIInChI=1S/C8H13N3O2.2ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;;/h5-6H,2-4,9H2,1H3;2*1H/t5-,6+;;/m1../s1
InChIKeySVYXOKLESYKYOX-PVNUIUKASA-N
SMILESCN1CC(=O)N2CC@@HN.Cl.Cl

Table 1: Chemical identifiers for (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride

Structural Characteristics and Stereochemistry

The compound features a bicyclic structure with a fused pyrrolo[1,2-a]pyrazine core. The stereochemical designation (7R,8aS) indicates specific three-dimensional configuration at the 7 and 8a positions, which is crucial for its potential biological activity and chemical reactivity. The 7R configuration refers to the amino-substituted carbon, while the 8aS configuration defines the stereochemistry at the bridgehead carbon connecting both rings.

The molecular architecture contains:

  • A hexahydropyrrolo[1,2-a]pyrazine bicyclic framework

  • An amino group at the 7-position with R stereochemistry

  • A methyl substituent attached to the nitrogen at position 2

  • Two carbonyl groups at positions 1 and 4, forming a diketopiperazine-like structure

  • Two chloride counterions forming the dihydrochloride salt

This specific stereochemical configuration distinguishes it from related compounds such as its stereoisomer (7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride, which has different stereochemistry at the 7-position .

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physicochemical properties that influence its handling, storage, and application in research settings . The available data suggests the following physical and chemical characteristics:

PropertyValue/Description
Physical StateSolid
ColorNot explicitly specified in literature
SolubilityLikely soluble in polar solvents due to salt form
Storage ConditionsVaries by supplier; typically cold storage (refrigeration or freezing)
StabilityMay be sensitive to moisture due to salt form
Hazard ClassificationIrritant
Hazard StatementsH302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Typical Purity≥95%

Table 2: Physical and chemical properties of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride

As a dihydrochloride salt, the compound likely exhibits enhanced water solubility compared to its free base form. This property makes it potentially more suitable for certain biological assays and research applications where aqueous solubility is advantageous.

Comparative Analysis with Related Compounds

The pyrrolopyrazine structural class encompasses several related compounds with varying substituents and stereochemical configurations. A comparative analysis highlights the structural relationships and potential functional differences:

CompoundCAS NumberMolecular FormulaKey Structural Differences
(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride1609388-54-6C8H15Cl2N3O2Subject compound; (7R,8aS) configuration, 2-methyl group, amino at position 7, dihydrochloride salt
(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione51072203C7H11N3O2Lacks methyl group at position 2, free base rather than salt
(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride1609388-61-5C7H12ClN3O2Lacks methyl group at position 2, monohydrochloride rather than dihydrochloride
(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride1881275-83-7C8H14ClN3O2Opposite stereochemistry at position 7 (S instead of R), monohydrochloride salt
(7R,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride2918775-76-3C7H15Cl2FN2Contains fluoro instead of amino group, lacks carbonyl groups

Table 3: Comparative analysis of (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride with related compounds

These structural variations, particularly in stereochemistry and functional group substitutions, can significantly influence the physicochemical properties and potential biological activities of these compounds. The specific (7R,8aS) configuration may confer distinct recognition patterns in biological systems compared to other stereoisomers.

Future Research Directions

The pyrrolopyrazine scaffold represents an interesting structural motif with potential for further exploration in several research areas. Future research directions for (7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride might include:

  • Structure-activity relationship studies to determine how the specific stereochemistry affects binding to potential biological targets

  • Development of synthetic methodologies to access related analogs with modified substituents

  • Investigation of potential biological activities, particularly in neuropharmacology where similar structural motifs have shown promise

  • Exploration as a building block for more complex molecules with potential therapeutic applications

  • Comparative studies with stereoisomers to understand the importance of the (7R,8aS) configuration

These research directions could expand our understanding of this compound class and potentially lead to valuable applications in medicinal chemistry and drug discovery.

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